molecular formula C26H24N4O4 B2388505 N-(3-acetylphenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 923180-17-0

N-(3-acetylphenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2388505
CAS No.: 923180-17-0
M. Wt: 456.502
InChI Key: DEPNFEMSLSUDSX-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[4,3-c]pyridine class, characterized by a bicyclic framework with fused pyrazole and pyridine rings. Key structural features include:

  • Phenyl substituent at position 2: Contributes to steric bulk and π-π stacking capabilities.
  • Tetrahydrofuran-2-ylmethyl group at position 5: A heterocyclic substituent that may improve solubility and metabolic stability compared to purely aliphatic chains.
  • Carboxamide at position 7: A critical pharmacophore for hydrogen bonding and target engagement, commonly seen in kinase inhibitors or enzyme modulators.

Synthetic routes for such compounds typically involve multi-step heterocyclic condensation, followed by functional group modifications (e.g., amide coupling), as seen in analogous syntheses (). Characterization relies on NMR, IR, and mass spectrometry ().

Properties

IUPAC Name

N-(3-acetylphenyl)-3-oxo-5-(oxolan-2-ylmethyl)-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O4/c1-17(31)18-7-5-8-19(13-18)27-25(32)22-15-29(14-21-11-6-12-34-21)16-23-24(22)28-30(26(23)33)20-9-3-2-4-10-20/h2-5,7-10,13,15-16,21H,6,11-12,14H2,1H3,(H,27,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEPNFEMSLSUDSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CC5CCCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetylphenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The compound's chemical structure is characterized by the following:

  • Molecular Formula : C26_{26}H24_{24}N4_{4}O4_{4}
  • Molecular Weight : 456.5 g/mol
  • CAS Number : 923227-86-5

Structural Analysis

The structure of this compound includes a pyrazolo[4,3-c]pyridine core, which is known for its diverse pharmacological properties.

PropertyValue
Molecular FormulaC26_{26}H24_{24}N4_{4}O4_{4}
Molecular Weight456.5 g/mol
CAS Number923227-86-5

Anticancer Activity

Numerous studies have indicated that pyrazole derivatives exhibit significant anticancer properties. Research has shown that compounds similar to N-(3-acetylphenyl)-3-oxo-2-phenyl derivatives can inhibit tumor growth and induce apoptosis in various cancer cell lines. For instance, thienopyrazole compounds have been documented to possess potent inhibitory effects on cancer cell proliferation through the modulation of signaling pathways such as the p38 MAPK pathway .

Antioxidant Properties

The antioxidant capacity of N-(3-acetylphenyl)-3-oxo compounds has been evaluated in several studies. These compounds demonstrate the ability to scavenge free radicals and reduce oxidative stress in biological systems. A study on thieno[2,3-c]pyrazole derivatives showed their effectiveness in protecting erythrocytes from oxidative damage caused by toxic substances like 4-nonylphenol .

Anti-inflammatory Effects

Compounds within the pyrazole class have been associated with anti-inflammatory activities. They inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are pivotal in inflammatory processes. This property is particularly relevant for treating chronic inflammatory diseases .

The mechanisms through which N-(3-acetylphenyl)-3-oxo derivatives exert their biological effects include:

  • Inhibition of Key Enzymes : Many pyrazole derivatives inhibit enzymes involved in tumor progression and inflammation.
  • Modulation of Signaling Pathways : They can influence various signaling pathways related to cell survival and apoptosis.
  • Scavenging Reactive Oxygen Species (ROS) : These compounds can neutralize ROS, thereby reducing oxidative stress.

Study on Anticancer Activity

A recent study assessed the anticancer potential of a series of pyrazolo[4,3-c]pyridine derivatives against human cancer cell lines. The results indicated that certain modifications to the structure significantly enhanced cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549). The most potent derivative showed an IC50 value of 0.5 µM, highlighting its potential for further development as an anticancer agent .

Study on Antioxidant Activity

In another investigation focusing on the antioxidant properties of thieno[2,3-c]pyrazole compounds, researchers observed that these compounds significantly reduced erythrocyte malformations induced by 4-nonylphenol exposure in Clarias gariepinus fish models. The percentage of altered erythrocytes was significantly lower in treated groups compared to controls, indicating a protective effect against oxidative damage .

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications, particularly in oncology and neurology.

Anticancer Activity:
Recent studies indicate that N-(3-acetylphenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes its anticancer efficacy:

Cell LineIC50 (µM)Reference
HeLa (Cervical Cancer)14.5
MCF-7 (Breast Cancer)11.0
A549 (Lung Cancer)9.8

The structure-activity relationship suggests that the presence of specific functional groups enhances the compound's ability to induce apoptosis in cancer cells.

Mechanism of Action:
The anticancer effects are attributed to the compound's ability to inhibit key enzymes involved in cell proliferation and survival pathways. It may also interact with DNA, leading to increased oxidative stress and subsequent cell death.

Neuroprotective Effects

Emerging research highlights the neuroprotective properties of this compound, suggesting its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Neuroprotective Mechanism:
The compound appears to modulate neurotransmitter systems and reduce neuroinflammation. In vitro studies have shown that it can protect neuronal cells from oxidative damage induced by neurotoxins.

Anti-inflammatory Properties

In addition to its anticancer and neuroprotective effects, this compound has demonstrated anti-inflammatory activity in various models.

Research Findings:
Studies indicate that the compound can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are critical in the inflammatory response. This suggests potential applications in treating chronic inflammatory conditions.

Case Studies

Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers evaluated the cytotoxicity of the compound against several cancer cell lines using an MTT assay. The results indicated a dose-dependent response with significant reductions in cell viability at concentrations above 10 µM.

Case Study 2: Neuroprotection
Another investigation focused on the neuroprotective effects of the compound in a rat model of Parkinson's disease. The results showed that administration of the compound significantly improved motor function and reduced dopaminergic neuron loss compared to control groups.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[4,3-c]pyridine carboxamides are a well-studied class due to their versatility in medicinal chemistry. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name / CAS Number Core Structure Substituents Molecular Formula Molecular Weight Key Features
Target Compound Pyrazolo[4,3-c]pyridine N-(3-acetylphenyl), 2-phenyl, 5-(tetrahydrofuran-2-yl)methyl, 7-carboxamide C₂₆H₂₄N₄O₄ 468.5 g/mol Balanced lipophilicity (tetrahydrofuran) and hydrogen bonding (carboxamide)
3,5-Dihydro-N-(2-methoxyethyl)-3-oxo-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridine-7-carboxamide / 923233-41-4 Pyrazolo[4,3-c]pyridine 2-phenyl, 5-propyl, N-(2-methoxyethyl) C₁₉H₂₂N₄O₃ 354.4 g/mol Lower MW; methoxyethyl enhances solubility but reduces steric bulk
5-Benzyl-N-(3-methylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide / 923216-25-5 Pyrazolo[4,3-c]pyridine 2-phenyl, 5-benzyl, N-(3-methylphenyl) C₂₇H₂₄N₄O₂ 452.5 g/mol Benzyl group increases lipophilicity; 3-methylphenyl may limit solubility
6-[(2,3-Difluoro-4-hydroxyphenyl)methyl]-9-hydroxy-5-methyl-7-oxo-N-[4-(trifluoromethyl)phenyl]carboxamide (EP 4374877A2) Spiropyrimidine Difluorohydroxyphenyl, trifluoromethylphenyl C₂₄H₁₉F₅N₄O₄ 546.4 g/mol Fluorine atoms enhance metabolic stability and target selectivity
3-Amino-6-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]phenyl]-N-methyl-pyrazine-2-carboxamide Pyrazine Difluorophenyl-hydroxyacetyl, methylcarboxamide C₂₁H₁₇F₂N₅O₃ 428.3 g/mol Pyrazine core with polar groups; chiral separation required ()

Key Findings:

Substituent Effects on Solubility :

  • The tetrahydrofuran-2-ylmethyl group in the target compound likely improves aqueous solubility compared to the benzyl () or propyl () substituents in analogs.
  • Methoxyethyl () and hydroxyacetyl () groups further enhance solubility but may reduce membrane permeability.

Metabolic Stability: Fluorinated analogs () exhibit prolonged half-lives due to resistance to oxidative metabolism.

Synthetic Complexity :

  • The target compound’s tetrahydrofuran-2-ylmethyl group requires stereoselective synthesis, similar to chiral separations in .
  • Carboxamide coupling strategies (e.g., HATU/DIEA in ) are common across these derivatives.

Biological Activity :

  • Pyrazolo[4,3-c]pyridines are often kinase inhibitors (e.g., JAK/STAT pathways), while pyrazine () and spiropyrimidine () derivatives target enzymes like DHFR or proteases.

Preparation Methods

Multi-Step Condensation and Cyclization Strategy

The primary synthetic pathway involves a four-step sequence starting with the formation of a pyrazole core, followed by sequential functionalization.

Step 1: Synthesis of 5-((Tetrahydrofuran-2-Yl)Methyl)-3-Oxo-2-Phenyl-3,5-Dihydro-2H-Pyrazolo[4,3-c]Pyridine-7-Carboxylic Acid
A mixture of ethyl 3-oxo-3-phenylpropanoate (1.0 equiv) and tetrahydrofurfuryl hydrazine (1.2 equiv) in ethanol undergoes cyclization at 80°C for 12 hours to form the pyrazolo[4,3-c]pyridine intermediate. Acidic hydrolysis with HCl (6 M) yields the carboxylic acid derivative, achieving 68–72% isolated yield.

Step 2: Activation of the Carboxylic Acid
The carboxylic acid is treated with thionyl chloride (SOCl₂) in dichloromethane at 0–5°C to generate the corresponding acid chloride. This intermediate is unstable and must be used immediately in the subsequent amidation step.

Step 3: Amidation with 3-Acetylaniline
The acid chloride reacts with 3-acetylaniline (1.5 equiv) in tetrahydrofuran (THF) under nitrogen atmosphere, catalyzed by 4-dimethylaminopyridine (DMAP). The reaction proceeds at room temperature for 6 hours, yielding the target carboxamide with 85–90% purity after column chromatography.

Step 4: Purification and Crystallization
Crude product is recrystallized from a mixture of ethyl acetate and hexane (1:3 v/v) to afford this compound as a white crystalline solid (mp 189–192°C).

Alternative Route via Suzuki-Miyaura Coupling

A patent-derived method (WO2010012797A2) modifies the pyridine ring through palladium-catalyzed cross-coupling:

Key Reaction
7-Bromo-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine is coupled with 3-acetylphenylboronic acid using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (4:1) at 90°C. This method achieves 75% yield but requires stringent anhydrous conditions.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Parameter Optimal Condition Yield Impact
Cyclization Solvent Ethanol 72% vs. 58% (MeOH)
Amidation Catalyst DMAP 90% vs. 65% (no DMAP)
Coupling Temperature 90°C 75% vs. 50% (70°C)

Ethanol enhances cyclization efficiency due to its polarity and boiling point, while DMAP accelerates amidation by stabilizing the transition state. Elevated temperatures in Suzuki coupling improve boronic acid reactivity but risk decomposition beyond 95°C.

Role of Tetrahydrofuran Substituents

The tetrahydrofuran-2-ylmethyl group at position 5 improves solubility in polar aprotic solvents (e.g., DMF, DMSO) by 40% compared to non-cyclic alkyl chains. This substituent also stabilizes the pyrazole ring against oxidative degradation.

Intermediate Characterization

Spectroscopic Data for Key Intermediates

5-((Tetrahydrofuran-2-Yl)Methyl)-3-Oxo-2-Phenyl-3,5-Dihydro-2H-Pyrazolo[4,3-c]Pyridine-7-Carboxylic Acid

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyridine-H), 7.45–7.39 (m, 5H, Ph), 4.12–3.98 (m, 2H, THF-OCH₂), 3.78–3.65 (m, 3H, THF-CH₂ and NCH₂), 2.45–2.32 (m, 2H, THF-CH₂).
  • IR (KBr): 1715 cm⁻¹ (C=O), 1650 cm⁻¹ (pyrazole C=N).

Challenges in Scale-Up

Byproduct Formation During Amidation

Competitive acylation at the aniline’s acetyl group occurs in 10–15% of cases, necessitating careful stoichiometric control (3-acetylaniline ≤1.2 equiv). Excess reagent increases byproduct formation to 25%.

Purification Limitations

Column chromatography remains essential for removing regioisomeric pyrazole derivatives, which co-crystallize in non-polar solvents. Switching to preparative HPLC (C18 column, acetonitrile/water gradient) reduces purification time by 50%.

Q & A

Q. What are the recommended synthetic routes and characterization techniques for this compound?

The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. Key intermediates may include pyrazolo-pyrimidine cores and tetrahydrofuran-derived substituents. Critical characterization techniques include:

  • NMR spectroscopy (1H, 13C) to confirm regiochemistry and substituent positions .
  • Single-crystal X-ray diffraction to resolve stereochemical ambiguities and validate molecular geometry .
  • IR spectroscopy to identify carbonyl and amide functional groups .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. What structural features of this compound correlate with its bioactivity?

The pyrazolo[4,3-c]pyridine core provides a rigid scaffold for target binding, while the tetrahydrofuran-methyl group enhances solubility and membrane permeability. The 3-acetylphenyl and carboxamide moieties are critical for hydrogen bonding with biological targets, such as kinases or GPCRs . Comparative studies of analogs suggest that substituent electronegativity and steric bulk directly influence potency .

Advanced Research Questions

Q. How can computational reaction path search methods optimize synthesis?

Quantum chemical calculations (e.g., density functional theory) can predict transition states and intermediates, guiding the selection of solvents, catalysts, and temperatures. Institutions like ICReDD use reaction path search algorithms to narrow experimental conditions, reducing trial-and-error cycles . For example, simulating the activation energy of cyclization steps could identify optimal catalysts (e.g., Lewis acids) to improve yield .

Q. What strategies resolve contradictions in reported bioactivity data?

Contradictions often arise from assay variability (e.g., cell lines, protein isoforms) or impurities in synthesized batches. Methodological approaches include:

  • Dose-response validation across multiple assays (e.g., enzymatic vs. cell-based).
  • Metabolic stability studies to rule out off-target effects from degradation products .
  • Molecular docking to compare binding modes across homologs and identify critical residues . Structural analogs with documented activity (e.g., pyrazolo[1,5-a]pyrimidine carboxamides) provide benchmarks for SAR validation .

Q. How can AI-driven simulations enhance derivative design?

AI platforms integrated with tools like COMSOL Multiphysics enable:

  • Virtual screening of substituent libraries to predict bioactivity and ADMET profiles .
  • Autonomous optimization of reaction parameters (e.g., temperature, stoichiometry) via reinforcement learning .
  • Dynamic QSAR models that update with experimental data to refine predictions for solubility and target affinity .

Methodological Considerations

Q. What experimental controls are essential for reproducibility?

  • Strict anhydrous conditions for reactions involving moisture-sensitive intermediates (e.g., tetrahydrofuran derivatives) .
  • Chiral HPLC to isolate enantiomers if the compound exhibits stereocenters .
  • Batch-to-batch purity checks using HPLC-MS to minimize variability in biological assays .

Q. How can crystallography address challenges in structural confirmation?

Single-crystal X-ray studies resolve disorder in flexible regions (e.g., tetrahydrofuran-methyl groups) and validate hydrogen-bonding networks. For example, ethyl 7-methyl-3-oxo-5-phenyl-thiazolo[3,2-a]pyrimidine analogs required crystallography to confirm benzylidene ring conformations .

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